4-Ethoxythiane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

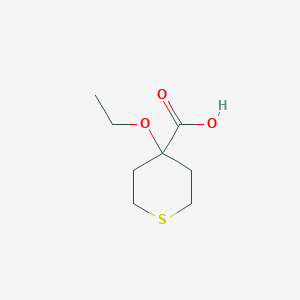

“4-Ethoxythiane-4-carboxylic acid” is a heterocyclic organic compound. It has the molecular formula C8H14O3S and a molecular weight of 190.26 . The IUPAC name for this compound is 4-ethoxytetrahydro-2H-thiopyran-4-carboxylic acid . It is a powder at room temperature .

Synthesis Analysis

The synthesis of carboxylic acids, like “4-Ethoxythiane-4-carboxylic acid”, often involves oxidation reactions . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . Both methods begin with an organic halogen compound and the carboxyl group eventually replaces the halogen .

Molecular Structure Analysis

The molecular structure of “4-Ethoxythiane-4-carboxylic acid” can be represented by the InChI code: 1S/C8H14O3S/c1-2-11-8(7(9)10)3-5-12-6-4-8/h2-6H2,1H3,(H,9,10) .

Physical And Chemical Properties Analysis

“4-Ethoxythiane-4-carboxylic acid” is a powder at room temperature . It has a molecular weight of 190.26 .

Aplicaciones Científicas De Investigación

Organic Synthesis

Carboxylic acids play a pivotal role in organic synthesis. In the case of 4-Ethoxythiane-4-carboxylic acid, it serves as a versatile starting material for the construction of more complex molecules. Researchers can exploit its functional groups (carbonyl and hydroxyl) to create novel compounds through reactions such as esterification, amidation, and acylation .

Nanotechnology

In nanotechnology, carboxylic acids serve as surface modifiers. For 4-Ethoxythiane-4-carboxylic acid, this property allows it to enhance the dispersion and incorporation of metallic nanoparticles or carbon nanostructures (such as carbon nanotubes and graphene). By modifying surfaces, researchers can tailor the properties of nanomaterials for specific applications, including sensors, drug delivery systems, and catalysis .

Polymer Chemistry

Carboxylic acids find applications in polymer chemistry. For 4-Ethoxythiane-4-carboxylic acid, it can act as a monomer in polymerization reactions. When incorporated into polymer chains, it imparts specific properties like solubility, reactivity, and mechanical strength. Additionally, carboxylic acids serve as additives and catalysts during polymer synthesis .

Biomedical and Pharmaceutical Research

Researchers explore carboxylic acids for their potential in drug development. 4-Ethoxythiane-4-carboxylic acid’s solubility in polar solvents makes it suitable for formulating pharmaceuticals. It could serve as a building block for drug candidates or as a component in drug delivery systems. Its chemical reactivity also allows for targeted modifications to enhance drug efficacy .

Surface Modification of Nanoparticles

The functional groups in carboxylic acids enable them to interact with nanoparticles. Researchers use 4-Ethoxythiane-4-carboxylic acid to modify the surfaces of metallic nanoparticles, enhancing their stability, dispersibility, and compatibility with other materials. These modified nanoparticles find applications in fields like catalysis, sensing, and imaging .

Coatings and Adhesives

Carboxylic acids contribute to the formulation of coatings and adhesives. Their high solubility in polar solvents allows for easy application. For 4-Ethoxythiane-4-carboxylic acid, it could be part of coating formulations for protective layers or adhesive systems. The ability to form hydrogen bonds with other molecules enhances adhesion properties .

Safety and Hazards

Propiedades

IUPAC Name |

4-ethoxythiane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3S/c1-2-11-8(7(9)10)3-5-12-6-4-8/h2-6H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVFIFAEIUKIOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCSCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxythiane-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B2370164.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2370166.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-[4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2370171.png)

![6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2370172.png)

![N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide](/img/structure/B2370174.png)

![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2370179.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2370182.png)

![3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2370187.png)